Validated hTRPV1 Antagonist Activity Compared to Lead Compound
Derivatives synthesized using CAS 935520-37-9 as a core building block demonstrate highly potent antagonism of the human TRPV1 receptor, comparable to the established lead compound 7 [1]. This confirms that the 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine scaffold is a privileged structure for this target, a property not shared by other 3-position analogs.
| Evidence Dimension | hTRPV1 antagonistic activity against capsaicin |
|---|---|
| Target Compound Data | Potency comparable to lead compound 7 (exact IC50 values for final compounds not disclosed in abstract) |
| Comparator Or Baseline | Lead compound 7 from the same study |
| Quantified Difference | Comparable potency |
| Conditions | In vitro hTRPV1 antagonism assay (capsaicin-induced calcium influx) |
Why This Matters
This validates the core scaffold as a productive starting point for TRPV1 antagonist development, a key target for pain therapy, guiding procurement for medicinal chemistry programs.
- [1] Ha, T.H. et al. (2014). 2-Aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(17), 4044-4047. DOI: 10.1016/j.bmcl.2014.05.072 View Source
